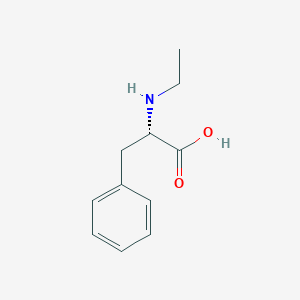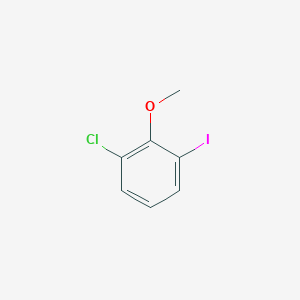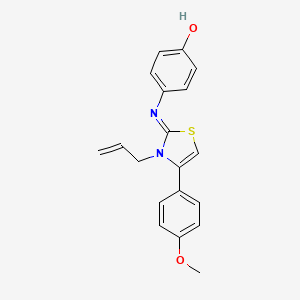
エチルフェニルアラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(ethylamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of an ethylamino group attached to the second carbon of the propanoic acid chain, and a phenyl group attached to the third carbon. It is a chiral molecule with the (2S) configuration, indicating the spatial arrangement of its atoms.
科学的研究の応用
(2S)-2-(ethylamino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
Ethylphenylalanine is a derivative of the essential amino acid phenylalanine . Phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biosynthetic pathways . .
Mode of Action
The supposed antidepressant effects of phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It is encoded by the messenger RNA codons UUU and UUC . Ethylphenylalanine, being a derivative of phenylalanine, might be involved in similar biochemical pathways.
Pharmacokinetics
Phenylalanine is well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on the role of phenylalanine, it can be inferred that ethylphenylalanine might influence the production of neurotransmitters and other phenylalanine-derived molecules, potentially affecting mood and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to stressors can affect the metabolism and function of phenylalanine . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)-3-phenylpropanoic acid can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor, such as (S)-2-amino-3-phenylpropanoic acid, with an ethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amino group, followed by the addition of an ethyl halide to introduce the ethyl group.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(ethylamino)-3-phenylpropanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are also potential methods for producing this compound on an industrial scale.
化学反応の分析
Types of Reactions
(2S)-2-(ethylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
(2S)-2-(methylamino)-3-phenylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-(isopropylamino)-3-phenylpropanoic acid: Contains an isopropyl group instead of an ethyl group.
(2S)-2-(benzylamino)-3-phenylpropanoic acid: Features a benzyl group in place of the ethyl group.
Uniqueness
(2S)-2-(ethylamino)-3-phenylpropanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
IUPAC Name |
(2S)-2-(ethylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKFJCNKZEBNG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the incorporation of Ethylphenylalanine affect the biological activity of peptides, specifically focusing on oxytocin and vasopressin analogs?
A1: Research indicates that incorporating Ethylphenylalanine into oxytocin and vasopressin analogs can significantly alter their biological activity. For example, substituting Tyrosine with para-Ethylphenylalanine in deamino-6-carba-oxytocin resulted in "Nacartocin," which demonstrated a threefold increase in natriuretic potency compared to natural oxytocin [, ]. Additionally, introducing D-Ethylphenylalanine at position 2 of deamino-8-D-homoarginine-vasopressin led to potent uterotonic inhibition, highlighting its potential in developing peptide-based antagonists [].
Q2: Can you provide specific examples of how the chirality of Ethylphenylalanine influences the biological activity of peptides?
A2: Absolutely. Studies have shown that the chirality of Ethylphenylalanine at specific positions within a peptide sequence can drastically change its effects. For instance, when incorporated into oxytocin analogs, the D-configuration of Ethylphenylalanine at position 2 tends to produce antagonists, while the L-configuration often results in agonists, albeit with potentially altered kinetics [, ]. This emphasizes the importance of stereochemistry in peptide drug design.
Q3: Beyond its influence on activity, does Ethylphenylalanine impact other properties of peptides, such as their conformational preferences?
A3: Yes, research suggests that Ethylphenylalanine can significantly influence the three-dimensional structure of peptides. Studies on Cα-methyl-homo-phenylalanine, a closely related analog, showed its potential to promote β-turn and helix formation in peptides, even exceeding the effects of phenylalanine []. This conformational influence could be crucial for receptor binding and subsequent biological activity.
Q4: How does the size and nature of the para-substituent on the phenyl ring of Ethylphenylalanine affect the biological activity of the resulting peptide analogs?
A4: Comparing analogs with varying para-substituents on the phenyl ring of Ethylphenylalanine reveals interesting trends. Research suggests that larger, more hydrophobic substituents like Ethylphenylalanine can enhance certain activities. For example, in a series of deamino-8-D-homoarginine-vasopressin analogs, the Ethylphenylalanine derivative displayed stronger uterotonic inhibition compared to the methylphenylalanine counterpart, indicating a potential correlation between substituent size and inhibitory potency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2485122.png)
![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2485126.png)

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)
![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)
![2,5-DIMETHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)FURAN-3-CARBOXAMIDE](/img/structure/B2485136.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)




